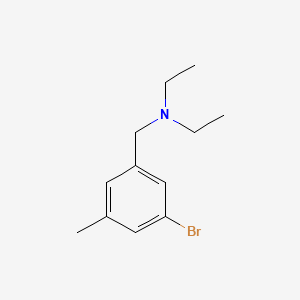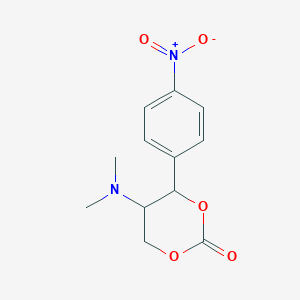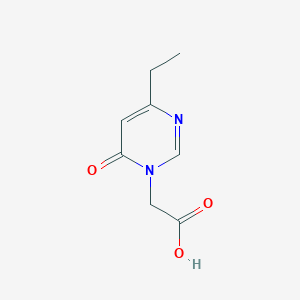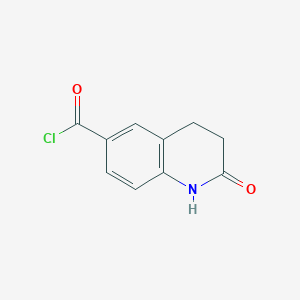
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
Vue d'ensemble
Description
“1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1820707-02-5 . It has a molecular weight of 316.76 and its IUPAC name is the same as the common name . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H13ClN2O4S/c1-3-14-10-6-5-8 (20 (13,18)19)7-9 (10)11 (16)15 (4-2)12 (14)17/h5-7H,3-4H2,1-2H3 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, the compound is solid in physical form . It has a molecular weight of 316.76 .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
A study by Ammar et al. (2020) explored the synthesis of novel sulfonylquinoxaline derivatives from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The study also evaluated their effectiveness against multi-drug resistant strains, indicating their potential in combating antibiotic resistance (Ammar et al., 2020).
Synthesis and Characterization
Festus and Craig (2021) reported on the green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide derivatives, showcasing an environmentally friendly and efficient methodology. This study provides insights into the chemical structures of these compounds, enhancing the understanding of their potential applications in various fields (Festus & Craig, 2021).
Molecular Docking Studies
The antimicrobial study by Ammar et al. (2020) also included molecular docking studies of the synthesized derivatives, suggesting the utility of hybridizing quinoxaline scaffolds with SO2 and morpholine moieties. This approach may be a promising strategy in designing new molecules that bind to DNA Gyrase, a key target in antibacterial drug development (Ammar et al., 2020).
Polymer Synthesis
Research by Mallakpour et al. (2001) demonstrated the use of camphor-10-sulfonyl chloride in synthesizing optically active heterocyclic polyimides. These polymers, featuring unique structural characteristics, exhibit potential applications in various industrial and technological fields (Mallakpour et al., 2001).
Diverse Reaction Outcomes
Liu, Hou, and Xu (2011) explored the reactions of sulfonyl chlorides with cyclic imines, noting diverse product outcomes instead of expected β-sultam derivatives. This research opens up new possibilities in synthetic chemistry, expanding the understanding of reactions involving sulfonyl chlorides (Liu, Hou, & Xu, 2011).
Propriétés
IUPAC Name |
1,3-diethyl-2,4-dioxoquinazoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c1-3-14-10-6-5-8(20(13,18)19)7-9(10)11(16)15(4-2)12(14)17/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYJBMMPYWGOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)